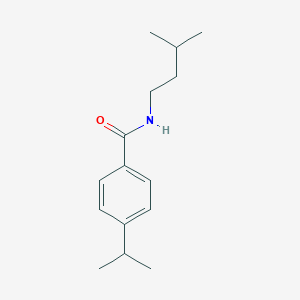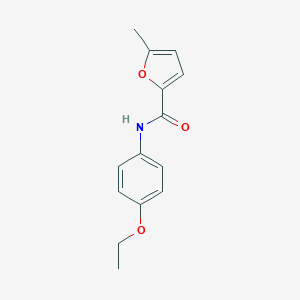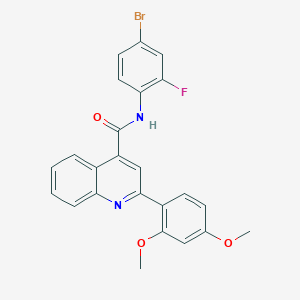![molecular formula C18H18F2N2O2S B457503 N-(3-FLUOROPHENYL)-3-({2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B457503.png)
N-(3-FLUOROPHENYL)-3-({2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-(3-FLUOROPHENYL)-3-({2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-fluoroaniline with a suitable acylating agent to form an intermediate, which is then reacted with a sulfanyl-containing compound under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
N-(3-FLUOROPHENYL)-3-({2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-(3-FLUOROPHENYL)-3-({2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of N-(3-FLUOROPHENYL)-3-({2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
N-(3-FLUOROPHENYL)-3-({2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can be compared with other similar compounds, such as:
3-{[3-(2-fluoroanilino)-3-oxopropyl]sulfanyl}-N-(2-fluorophenyl)propanamide: This compound has a similar structure but differs in the position of the fluorine atoms, which can affect its chemical properties and biological activities.
3-{[3-(3-chloro-2-fluoroanilino)-3-oxopropyl]disulfanyl}-N-(3-chloro-2-fluorophenyl)propanamide:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H18F2N2O2S |
|---|---|
Peso molecular |
364.4g/mol |
Nombre IUPAC |
3-[3-(3-fluoroanilino)-3-oxopropyl]sulfanyl-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C18H18F2N2O2S/c19-13-3-1-5-15(11-13)21-17(23)7-9-25-10-8-18(24)22-16-6-2-4-14(20)12-16/h1-6,11-12H,7-10H2,(H,21,23)(H,22,24) |
Clave InChI |
GZKRXMUJZPMPCY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCSCCC(=O)NC2=CC(=CC=C2)F |
SMILES canónico |
C1=CC(=CC(=C1)F)NC(=O)CCSCCC(=O)NC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine](/img/structure/B457422.png)

![2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE](/img/structure/B457424.png)


![2-ETHYL-N-{4-[4-(2-ETHYLBUTANAMIDO)PHENOXY]PHENYL}BUTANAMIDE](/img/structure/B457428.png)

![4-isopropyl-N-(3-{[(4-isopropylbenzoyl)amino]methyl}benzyl)benzamide](/img/structure/B457433.png)
![Ethyl 2-[(5-bromo-2-furoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B457435.png)
![Isopropyl 4-ethyl-2-[(3-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B457436.png)
![2-chloro-N-(3-{[(2-chlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B457437.png)


